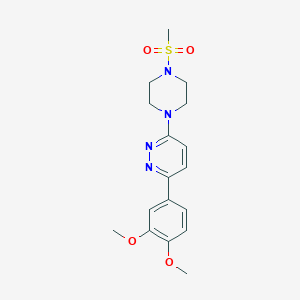

3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine

Description

3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine is a pyridazine-based heterocyclic compound featuring a 3,4-dimethoxyphenyl substituent at position 3 and a methylsulfonyl-piperazine moiety at position 6. The methylsulfonyl-piperazine group enhances metabolic stability and solubility, while the dimethoxyphenyl substituent may improve lipophilicity and target binding affinity. This compound’s structural framework aligns with bioactive pyridazine analogs, making it a candidate for further therapeutic exploration.

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-24-15-6-4-13(12-16(15)25-2)14-5-7-17(19-18-14)20-8-10-21(11-9-20)26(3,22)23/h4-7,12H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUTXYAFLDXJCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic synthesis. One common route starts with the preparation of the pyridazine core, followed by the introduction of the 3,4-dimethoxyphenyl group and the 4-(methylsulfonyl)piperazin-1-yl group through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Note: Density, melting point, and solubility data are unavailable (N/A) in referenced sources.

Biological Activity

3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine is a complex organic compound with significant potential in medicinal chemistry. This compound features a pyridazine core, a piperazine moiety, and a dimethoxyphenyl substituent, which contribute to its unique biological properties. The presence of the methylsulfonyl group enhances its solubility and biological activity, making it a candidate for further research in drug development.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 378.4 g/mol. Its structural features include:

| Feature | Description |

|---|---|

| Core Structure | Pyridazine |

| Piperazine Moiety | Substituted at position 6 |

| Dimethoxy Group | Present on the phenyl ring at position 3 and 4 |

| Methylsulfonyl Group | Enhances solubility and biological activity |

Biological Activity Overview

Research indicates that pyridazine derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that pyridazine derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have demonstrated effective cytotoxicity against breast cancer cell lines T-47D and MDA-MB-231, with IC50 values indicating potent inhibition of tumor growth .

- Mechanism of Action : The mechanism involves alterations in cell cycle progression and apoptosis induction. Flow cytometric analyses revealed that certain derivatives significantly increased the population of cells in the G2/M phase while also elevating sub-G1 populations indicative of apoptosis .

- Enzymatic Targets : In silico studies suggest that cyclin-dependent kinase 2 (CDK2) is a probable target for these compounds, with binding interactions that enhance their inhibitory activity against this enzyme .

Case Studies

- In Vitro Studies : A series of pyridazines were synthesized and evaluated for anticancer properties. The most potent compounds exhibited IC50 values ranging from 1.37 µM to 20.1 nM against various cancer cell lines, highlighting their potential as therapeutic agents .

- Cell Cycle Analysis : The analysis provided insights into how these compounds affect cellular mechanisms. Significant increases in G2/M phase populations were noted, correlating with enhanced cytotoxicity .

Comparative Analysis

A comparative analysis of similar compounds reveals distinct structural features that may influence their biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-(2-methoxyphenyl)-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one | Contains a methoxy group on the phenyl ring | Lacks methylsulfonyl group |

| 3-(2H-benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine | Benzodioxole ring structure | Different core structure |

| 6-(4-methylsulfonylphenyl)-2-{[4-(piperidin-1-yl)methyl]}pyridazin-3(2H)-one | Similar methylsulfonyl substitution | Different nitrogen heterocycles |

Q & A

Q. Key parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 170°C | Higher yields |

| Reaction Time | 20 min | Reduced byproducts |

| Solvent Polarity | DMF or DMSO | Enhanced solubility |

Advanced: How can computational reaction path search methods be integrated with experimental validation to optimize synthesis?

Answer:

The ICReDD framework combines quantum chemical calculations and information science to predict reaction pathways and experimental conditions :

Reaction path search : Use density functional theory (DFT) to model transition states and intermediates, identifying low-energy pathways.

Data-driven optimization : Apply machine learning to historical reaction data, narrowing variables (e.g., solvent, catalyst) for high-yield conditions.

Feedback loops : Validate computational predictions via iterative high-throughput experimentation. For example, screen 10–20 conditions derived from calculations to refine parameters like temperature or ligand choice.

This approach reduces trial-and-error cycles by ~50% and accelerates route optimization .

Basic: What in vitro assays are recommended for initial pharmacological profiling of this compound?

Answer:

Based on structurally related pyridazine derivatives, prioritize:

- Anti-platelet aggregation assays : Measure inhibition of ADP-induced aggregation in human platelet-rich plasma (IC₅₀ determination) .

- Antibacterial activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains for minimum inhibitory concentration (MIC) .

- Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cells to assess selectivity (IC₅₀ > 50 µM desirable).

| Assay Type | Target Activity | Protocol Summary |

|---|---|---|

| Platelet Aggregation | Anti-thrombotic | ADP induction, light transmission aggregometry |

| Microbial Growth | Antibacterial | 24-h incubation, OD₆₀₀ measurement |

Advanced: What strategies resolve discrepancies between computational predictions and experimental results in structure-activity relationship (SAR) studies?

Answer:

Contradictions often arise from oversimplified models or unaccounted variables. Mitigation strategies include:

- Multivariate analysis : Apply Design of Experiments (DoE) to deconvolute factors (e.g., substituent electronic effects, steric hindrance). For example, a 2³ factorial design evaluates substituent position, size, and polarity .

- Dynamic docking simulations : Account for protein flexibility (e.g., molecular dynamics over 100 ns) to refine binding affinity predictions vs. static models .

- Meta-analysis : Compare datasets across analogs (e.g., piperazinyl sulfonyl derivatives) to identify outliers or trends .

Case Example : If a methylsulfonyl group shows lower activity than predicted, assess solvation effects or metabolite interference via LC-MS stability studies.

Basic: What purification techniques are effective for isolating this compound, given its solubility profile?

Answer:

Purification challenges stem from polar (dimethoxyphenyl) and nonpolar (piperazinyl sulfonyl) moieties. Recommended steps:

Crude isolation : Liquid-liquid extraction (ethyl acetate/water) to remove unreacted starting materials.

Chromatography :

- Normal-phase silica : Elute with hexane/ethyl acetate (3:1) for intermediate polarity.

- Reverse-phase C18 : Use acetonitrile/water gradients (10–90%) for high-purity isolation (>95%) .

Crystallization : Optimize solvent mixtures (e.g., ethanol/dichloromethane) to enhance crystal yield.

Q. Yield Optimization :

| Technique | Purity Achieved | Typical Yield |

|---|---|---|

| Column Chromatography | 90–95% | 60–70% |

| Recrystallization | >98% | 40–50% |

Advanced: How can structure-activity relationship (SAR) models predict the impact of substituent modifications on biological activity?

Answer:

SAR models integrate computational and experimental

Substituent variation : Systematically modify the piperazinyl sulfonyl group (e.g., replace methylsulfonyl with ethylsulfonyl) and assess activity shifts .

3D-QSAR : Use Comparative Molecular Field Analysis (CoMFA) to map electrostatic/hydrophobic fields around the pyridazine core .

Free-energy perturbation (FEP) : Calculate relative binding energies for substituent changes (e.g., methoxy vs. ethoxy groups) to prioritize synthetic targets .

Example : If antiplatelet activity drops with bulkier piperazinyl groups, FEP may reveal steric clashes with the P2Y₁₂ receptor’s binding pocket.

Basic: What analytical methods validate the structural integrity of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethoxyphenyl; piperazinyl CH₂ at δ 3.1–3.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Exact mass matching within 5 ppm error (e.g., C₂₃H₂₈N₄O₄S: [M+H]⁺ calc. 457.1865) .

- HPLC-PDA : Purity >95% with a C18 column (retention time: 8–10 min, acetonitrile/water 60:40).

Advanced: How do solvent effects and reaction media influence the compound’s stability during storage?

Answer:

- Degradation pathways : Hydrolysis of the sulfonyl group in aqueous buffers (pH < 5 or > 9) or photodegradation under UV light.

- Stabilization methods :

- Store in amber vials at –20°C in anhydrous DMSO.

- Add antioxidants (e.g., 0.1% BHT) to lipid-rich formulations.

- Accelerated stability studies : Use Q10 (Arrhenius) model to predict shelf life (e.g., 24 months at 25°C if degradation <5% at 40°C/75% RH over 3 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.